molecular formula C10H11N4Na2O7P B7888677 disodium;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate

disodium;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate

Cat. No.: B7888677
M. Wt: 376.17 g/mol
InChI Key: VDPLPYMIJCLJEF-OJSHLMAWSA-L
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Description

2’-Deoxyinosine-5’-monophosphate disodium salt . It is a white powder with a molecular formula of C10H11N4Na2O7P and a molecular weight of 376.17 g/mol . This compound is primarily used in research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyinosine-5’-monophosphate disodium salt typically involves the phosphorylation of 2’-deoxyinosine. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the monophosphate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale phosphorylation reactions using automated systems to ensure consistency and purity. The process includes purification steps such as crystallization and filtration to obtain the final product in its disodium salt form.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyinosine-5’-monophosphate disodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of inosine monophosphate.

    Reduction: Reduction reactions can convert it back to its nucleoside form.

    Substitution: Nucleophilic substitution reactions can modify the phosphate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Inosine monophosphate.

    Reduction: 2’-Deoxyinosine.

    Substitution: Various substituted phosphate esters.

Scientific Research Applications

2’-Deoxyinosine-5’-monophosphate disodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of nucleotides and nucleosides.

    Biology: Employed in studies of DNA and RNA synthesis and repair mechanisms.

    Medicine: Investigated for its potential therapeutic effects in antiviral and anticancer treatments.

    Industry: Utilized in the production of nucleotide-based pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of 2’-Deoxyinosine-5’-monophosphate disodium salt involves its incorporation into DNA or RNA chains during nucleic acid synthesis. It acts as a substrate for various enzymes, including DNA polymerases and RNA polymerases, facilitating the elongation of nucleic acid chains. The compound can also interact with specific molecular targets, such as kinases, to modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Inosine monophosphate (IMP)
  • Guanosine monophosphate (GMP)
  • Adenosine monophosphate (AMP)

Uniqueness

2’-Deoxyinosine-5’-monophosphate disodium salt is unique due to its deoxy structure, which lacks a hydroxyl group at the 2’ position of the ribose sugar. This structural difference makes it more stable and less prone to hydrolysis compared to its ribonucleotide counterparts. Additionally, its disodium salt form enhances its solubility and stability in aqueous solutions, making it suitable for various biochemical applications.

Properties

IUPAC Name

disodium;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O7P.2Na/c15-5-1-7(21-6(5)2-20-22(17,18)19)14-4-13-8-9(14)11-3-12-10(8)16;;/h3-7,15H,1-2H2,(H,11,12,16)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPLPYMIJCLJEF-OJSHLMAWSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC=NC3=O)COP(=O)([O-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC=NC3=O)COP(=O)([O-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N4Na2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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